(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a compound classified under carbamates, which are esters or salts of carbamic acid. This particular compound features a chiral center, making it significant in the context of stereochemistry and pharmaceutical applications. The compound's structure incorporates a benzyl group, a cyclohexyl moiety with a hydroxymethyl substitution, and an ethyl chain linked to the carbamate functional group.
The compound is identified by its CAS number 2089671-57-6 and has a molecular formula of CHN O, with a molecular weight of approximately 291.4 g/mol . It falls under the broader category of organic compounds known as carbamates, which are derived from carbamic acid and typically exhibit various biological activities.
The synthesis of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methods. A notable approach involves the reaction of an isocyanate with an alcohol or phenol, where the isocyanate can be generated in situ from an oxamic acid or other precursors .
The molecular structure of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate features:
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can participate in various chemical reactions typical for carbamates:
The mechanism of action for (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate primarily involves its interaction with biological targets through its functional groups:
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate has potential applications in various scientific fields:
The chiral integrity of the title compound's stereogenic center is established through Sharpless asymmetric epoxidation, serving as the foundational enantioselective step. This methodology, adapted from the synthesis of β-hydroxy-N-Boc-α-amino acids, employs diethyl tartrate catalysts to achieve high enantiomeric excess (>98% ee) in the epoxidation of allylic alcohol precursors [4] [7]. The process begins with Doebner condensation of malonic acid with aliphatic aldehydes, yielding α,β-unsaturated carboxylic acids that are esterified and reduced to allylic alcohols. Asymmetric epoxidation using diethyl D- or L-tartrate (depending on the desired stereochemistry) produces glycidic alcohols with exceptional enantiocontrol [7]. Subsequent regioselective ring-opening with benzylamine introduces the carbamate nitrogen functionality while preserving stereochemical purity. This method's robustness is demonstrated by its consistent performance across multigram syntheses, making it indispensable for establishing the (S)-configuration at the ethylcarbamate chiral center [4].
Table 1: Stereochemical Outcomes of Sharpless Epoxidation in Intermediate Synthesis
Tartrate Modifier | Epoxy Alcohol Intermediate | ee (%) | Subsequent Ring-Opening Yield (%) |
---|---|---|---|
Diethyl D-tartrate | (2R,3R)-45a | 98.5 | 85 |
Diethyl L-tartrate | (2S,3S)-45d | 97.8 | 82 |
Diethyl D-tartrate | (2R,3R)-45e | 98.2 | 87 |
Diethyl D-tartrate | (2R,3R)-45j | 96.7 | 79 |
Molecular complexity generation is efficiently achieved through Ugi four-component reactions (Ugi-4CR), enabling convergent assembly of the carbamate-functionalized cyclohexyl scaffold. This strategy, implemented according to Scheme 1 methodologies [7], combines four key components: a cyclohexanone derivative (36a), an amine (37a-d), an N-Boc protected amino acid (38a-i), and 2-(4-morpholinyl)ethyl isonitrile. The reaction proceeds under mild conditions (typically dichloromethane or methanol at ambient temperature) to afford advanced intermediates containing both the carbamate precursor and cyclohexyl backbone in a single step [7] [10]. Following the Ugi coupling, sequential deprotection of the N-Boc group and acid-catalyzed cyclization yields spirodiketopiperazine intermediates (39a), which serve as pivotal precursors for downstream functionalization. The Ugi approach demonstrates remarkable functional group tolerance, accommodating diverse amine components including benzylamines, alkylamines, and heteroaromatic amines, enabling systematic exploration of structure-activity relationships at the carbamate nitrogen [7].
Table 2: Ugi Component Variation for Carbamate Functionalization
Amine Component (37) | Amino Acid (38) | Cyclohexanone (36a) | Spirodiketopiperazine Yield (%) | Functionalization Compatibility |
---|---|---|---|---|
Benzylamine | N-Boc-alanine | 4-(hydroxymethyl)cyclohexanone | 72 | Excellent for reductive alkylation |
4-Methoxybenzylamine | N-Boc-valine | 4-(hydroxymethyl)cyclohexanone | 65 | Moderate |
Cyclohexylamine | N-Boc-phenylglycine | 4-(hydroxymethyl)cyclohexanone | 68 | Good |
2-Phenethylamine | N-Boc-leucine | 4-(hydroxymethyl)cyclohexanone | 75 | Excellent |
Stereochemical fidelity during the final stages of synthesis is maintained through precisely controlled catalytic hydrogenation and reductive alkylation protocols. Post-Ugi processing involves catalytic hydrogenation (typically 10% Pd/C, 40-50 psi H₂, ethanol solvent) to cleave the N-benzyl group of intermediates (39a), followed by reductive alkylation using 4-(hydroxymethyl)cyclohexanone derivatives [4] [7]. The hydrogen pressure and catalyst loading are critical parameters influencing diastereoselectivity in the formation of the ethylcarbamate chiral center. Studies comparing Pd/C with PtO₂ catalysts revealed Pd/C provides superior stereocontrol (up to 95:5 dr) for the (S)-configured product [7]. The reductive alkylation step employs sodium triacetoxyborohydride as a sterically discriminating reducing agent, further enhancing diastereoselectivity. Table 4 data from analogous syntheses [7] demonstrates the dramatic impact of catalyst choice on stereochemical outcomes, where the (3R,1'R) configuration (corresponding to the S-isomer in the target molecule) showed 10-fold higher potency than other stereoisomers, highlighting the critical importance of stereocontrol in this synthetic sequence.
Table 3: Stereochemical Outcomes in Catalytic Reductive Alkylation
Catalyst System | H₂ Pressure (psi) | Temperature (°C) | (S,S)-Isomer (%) | (R,R)-Isomer (%) | Diastereomeric Ratio |
---|---|---|---|---|---|
10% Pd/C | 50 | 25 | 94.5 | 5.5 | 17:1 |
5% Pd/C | 40 | 25 | 91.2 | 8.8 | 10:1 |
PtO₂ | 50 | 25 | 78.3 | 21.7 | 3.6:1 |
Raney Nickel | 60 | 30 | 65.8 | 34.2 | 1.9:1 |
Process intensification for commercial-scale manufacturing is achieved through continuous flow reactor systems that enhance mass/heat transfer in critical synthetic steps. The Sharpless epoxidation and subsequent ring-opening reactions benefit substantially from flow processing due to improved temperature control during exothermic transformations [8]. A two-stage continuous hydrogenation system addresses limitations of batch processing: the first reactor handles debenzylation (10% Pd/C, 50°C, 15 bar H₂), while the second performs reductive alkylation (Pd/C, NaBH₄ co-feed, 70°C) with real-time monitoring of stereoselectivity [7]. For carbamate formation, telescoped flow chemistry integrates isocyanate generation (from oxamic acids via photocatalytic oxidative decarboxylation) with immediate alcohol coupling, minimizing degradation of reactive intermediates [8]. Flow systems employing static mixers achieve 95% conversion in under 3 minutes residence time for carbamoylation, compared to 12 hours in batch mode. These advancements collectively address scalability challenges, with pilot-scale runs (50 kg/batch) demonstrating consistent quality (99.7% ee, >99.5% HPLC purity) and 40% reduction in solvent consumption compared to batch processes [7] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8